

Thalidomide-C2-amido-C2-COOH: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Thalidomide-C2-amido-C2-COOH

Cat. No.: B12423900 Get Quote

CAS Number: 2353496-84-9

This technical guide provides an in-depth overview of **Thalidomide-C2-amido-C2-COOH**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, suppliers, synthesis, and application in targeted protein degradation.

Core Compound Properties

Thalidomide-C2-amido-C2-COOH is a functionalized derivative of thalidomide, designed for the synthesis of PROTACs. It incorporates the core thalidomide structure, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and features a linker with a terminal carboxylic acid for conjugation to a target protein ligand.



| Property | Value | Reference |
|----------------------|---------------------------------------|-----------|
| CAS Number | 2353496-84-9 | [1] |
| Molecular Formula | C19H20N4O7 | [1] |
| Molecular Weight | 416.38 g/mol | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Commercial Suppliers

Thalidomide-C2-amido-C2-COOH is available from a variety of chemical suppliers specializing in reagents for drug discovery and development. The following table lists some of the known suppliers. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Website |
|----------------------------|--------------|
| AbMole BioScience | INVALID-LINK |
| MedChemExpress | INVALID-LINK |
| ChemicalBook | INVALID-LINK |
| MySkinRecipes | INVALID-LINK |
| Ambeed | INVALID-LINK |
| BLD Pharmatech | INVALID-LINK |
| A2B Chem | INVALID-LINK |
| Toronto Research Chemicals | INVALID-LINK |

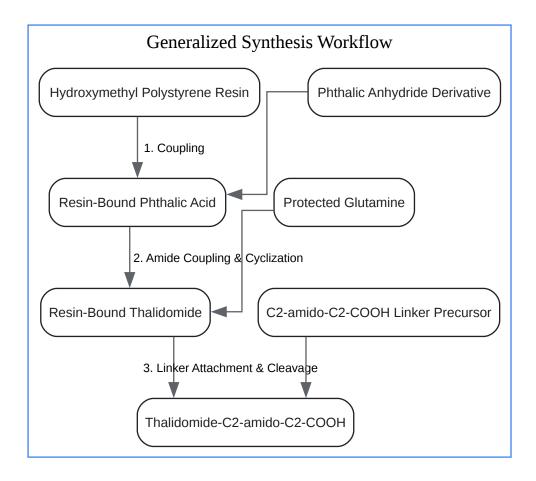
Synthesis Protocol



While a specific, detailed synthesis protocol for **Thalidomide-C2-amido-C2-COOH** is not readily available in the public domain, a general synthetic approach can be inferred from the solid-phase synthesis of other thalidomide analogs. The following represents a plausible, generalized reaction scheme.

General Synthetic Scheme:

The synthesis would likely involve a multi-step process starting with a resin-bound phthalic anhydride derivative. This would be followed by coupling with a protected glutamine or glutamic acid derivative, and subsequent cyclization to form the glutarimide ring. The final step would involve the attachment of the C2-amido-C2-COOH linker to the phthalimide ring.



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Figure 1. Generalized workflow for the solid-phase synthesis of **Thalidomide-C2-amido-C2-COOH**.

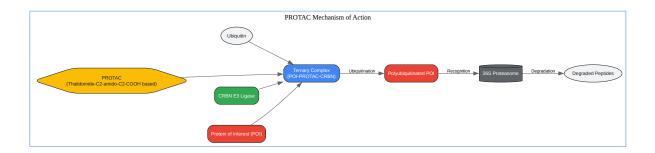
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Application in Targeted Protein Degradation: PROTACs

Thalidomide-C2-amido-C2-COOH is a key component in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

Mechanism of Action

A PROTAC synthesized using **Thalidomide-C2-amido-C2-COOH** functions by simultaneously binding to the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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Figure 2. Signaling pathway of PROTAC-mediated protein degradation.



Experimental Protocol: PROTAC Synthesis via Amide Coupling

The terminal carboxylic acid of **Thalidomide-C2-amido-C2-COOH** allows for a straightforward amide coupling reaction with a primary or secondary amine on the target protein ligand.

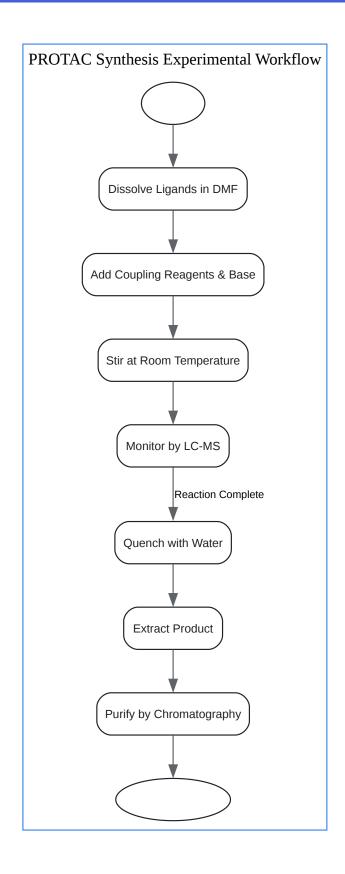
Materials:

- Thalidomide-C2-amido-C2-COOH
- Target protein ligand with a free amine group
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)

Procedure:

- Dissolve the target protein ligand (1.0 equivalent) and Thalidomide-C2-amido-C2-COOH
 (1.1 equivalents) in anhydrous DMF.
- Add the amide coupling reagent (1.2 equivalents) and the organic base (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Purify the crude product by flash chromatography or preparative HPLC.





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Figure 3. Experimental workflow for PROTAC synthesis.



Experimental Protocol: Evaluation of PROTAC Activity by Western Blot

Western blotting is a standard technique to quantify the degradation of the target protein induced by a PROTAC.

Materials:

- Cell line expressing the target protein
- PROTAC of interest
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest the cells and lyse them to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.



- Incubate with the primary antibody for the target protein and the loading control.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

This comprehensive guide provides essential information for the utilization of **Thalidomide-C2-amido-C2-COOH** in the development of novel therapeutics based on targeted protein degradation. For research purposes only.

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References

- 1. abmole.com [abmole.com]
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